![molecular formula C11H21ClN2O4 B045091 (2S,4R)-1-tert-Butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride CAS No. 334999-32-5](/img/structure/B45091.png)
(2S,4R)-1-tert-Butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of related pyrrolidine derivatives often begins with natural amino acids, such as L-aspartic acid, which can be converted into various pyrrolidine analogs through a series of steps involving methylation, reduction, protection, and functional group transformations. For instance, Yoshida et al. (1996) detailed a large-scale preparation of (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine from L-aspartic acid, highlighting the methodologies that could be adapted for the synthesis of similar compounds (Yoshida et al., 1996).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and spectroscopic methods, plays a crucial role in confirming the stereochemistry and overall structure of the synthesized compounds. For example, the molecular and solid-state structures of related compounds have been characterized by X-ray diffraction, revealing details about their conformation and packing in the crystal lattice (Çolak et al., 2021).
Chemical Reactions and Properties
Pyrrolidine derivatives, including (2S,4R)-1-tert-Butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride, undergo various chemical reactions, such as enantioselective alkylation, which are essential for their transformation into bioactive molecules or pharmaceuticals. The enantioselective synthesis and reactions offer insights into the compound's reactivity and potential applications in synthesis (Shirakawa et al., 2014).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are pivotal for understanding the compound's behavior in different solvents and conditions, influencing its application in synthetic pathways. The solid-state structure and crystallization behavior provide insights into its stability and purity (Didierjean et al., 2004).
Scientific Research Applications
A key intermediate in the biosynthesis of the natural product Biotin, involved in metabolic cycles and catalytic fixation of carbon dioxide, is synthesized from a derivative of this compound (Qin et al., 2014).
It aids in the stereoselective formation of carbon-carbon bonds, which is crucial for synthesizing biologically active compounds (Kubo et al., 1997).
Derivatives synthesized from L-serine are significant precursors for medicinally relevant compounds (Khadse & Chaudhari, 2015).
2R,4R-APDC, a potent agonist of mGlu2 and -3 receptors, protects neurons against excitotoxic degeneration (Battaglia et al., 1998).
Enantiomerically pure derivatives are used for generating chiral, nonracemic enolates and for the -alkylation of amino acids without racemization (Naef & Seebach, 1985).
In dipeptide synthesis, the compound acts as an auxiliary and a chiral Aib building block, with enantiomers prepared from L-alanine (Studer et al., 1995).
Useful for synthesizing amino acids unique to collagen and collagen-like proteins (Marin et al., 2002).
(2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline are used in probes and medicinal chemistry due to their distinct conformational preferences and sensitive detection by 19F NMR (Tressler & Zondlo, 2014).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection and rinsing cautiously with water for several minutes in case of contact with eyes .
Mechanism of Action
Mode of Action
It is known to act as a pharmaceutical intermediate . It is used to prepare N-Boc-protected proline methyl ester of calix4arene, which efficiently catalyzes the enantioselective aldol reaction .
Biochemical Pathways
The compound’s role in biochemical pathways is primarily related to its function as a catalyst in the enantioselective aldol reaction . The aldol reaction is a means of forming carbon-carbon bonds that is widely used in organic chemistry. Enantioselective reactions are those where one enantiomer is formed in preference to the other, creating a chiral center.
Result of Action
The primary result of the action of this compound is the efficient catalysis of the enantioselective aldol reaction . This reaction is crucial in organic chemistry for the formation of carbon-carbon bonds.
properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4.ClH/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4;/h7-8H,5-6,12H2,1-4H3;1H/t7-,8+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYCQKLSGMAVQH-WLYNEOFISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590517 | |
Record name | 1-tert-Butyl 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-1-tert-Butyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride | |
CAS RN |
334999-32-5 | |
Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-amino-, 1-(1,1-dimethylethyl) 2-methyl ester, hydrochloride (1:1), (2S,4R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=334999-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-tert-Butyl 2-methyl (2S,4R)-4-aminopyrrolidine-1,2-dicarboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-amino-, 1-(1,1-dimethylethyl) 2-methyl ester, hydrochloride (1:1), (2S,4R) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.467 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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